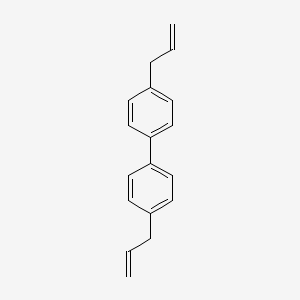

4,4'-Diallyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyl-4-(4-prop-2-enylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-3-5-15-7-11-17(12-8-15)18-13-9-16(6-4-2)10-14-18/h3-4,7-14H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKHWIJFMRMDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70785736 | |

| Record name | 4,4'-Di(prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70785736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405201-68-5 | |

| Record name | 4,4'-Di(prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70785736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4,4 Diallyl 1,1 Biphenyl

Olefin Metathesis Reactions

Olefin metathesis, a powerful carbon-carbon double bond forming reaction catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts), is a cornerstone of modern organic synthesis. sigmaaldrich.comharvard.edumdpi.com The diallyl nature of 4,4'-diallyl-1,1'-biphenyl makes it an ideal substrate for several types of metathesis reactions.

Intramolecular ring-closing metathesis (RCM) of molecules containing two terminal alkenes is a widely employed strategy for the synthesis of unsaturated rings, including large macrocycles. wikipedia.orgdrughunter.com In the case of this compound, while direct intramolecular RCM is not possible due to the two allyl groups being on separate phenyl rings, it can serve as a crucial building block for constructing larger diene precursors suitable for macrocyclization. By linking the terminal ends of the allyl groups with another difunctional molecule, a long-chain diene can be formed, which can then undergo RCM to yield a macrocycle containing the rigid biphenyl (B1667301) unit. The synthesis of such macrocycles is of significant interest in supramolecular chemistry and materials science. nih.gov The efficiency of the RCM reaction is dependent on factors such as the choice of catalyst, solvent, and reaction concentration, which must be kept low to favor intramolecular cyclization over intermolecular polymerization. drughunter.comnih.gov

Table 1: Hypothetical RCM for Macrocycle Formation

| Precursor Type | Metathesis Catalyst | Potential Macrocycle Structure |

|---|---|---|

| Ether-linked diene | Grubbs 2nd Gen. Catalyst | Biphenyl-containing crown ether analogue |

| Ester-linked diene | Hoveyda-Grubbs 2nd Gen. Catalyst | Biphenyl-containing macrolactone |

Cross-metathesis (CM) involves the reaction of two different alkenes to form new alkene products. sigmaaldrich.comorganic-chemistry.org The allyl groups of this compound can react with a variety of other alkenes, including terminal and internal olefins, in the presence of a suitable metathesis catalyst. This reaction allows for the introduction of diverse functional groups onto the biphenyl scaffold. nih.gov For example, reacting this compound with an acrylate (B77674) ester would yield a derivative with extended conjugation, which could be useful in polymer applications. mdpi.com The selectivity of the cross-metathesis reaction (i.e., favoring the desired cross-product over homodimers) can be controlled by the relative reactivity of the olefin partners and the choice of catalyst. nih.govbeilstein-journals.org

Table 2: Representative Cross-Metathesis Reactions

| Alkene Partner | Catalyst | Expected Product |

|---|---|---|

| Methyl acrylate | Hoveyda-Grubbs 2nd Gen. | 4,4'-Bis(4-methoxy-4-oxobut-2-en-1-yl)-1,1'-biphenyl |

| Styrene | Grubbs 2nd Gen. Catalyst | 4,4'-Bis(3-phenylprop-1-en-1-yl)-1,1'-biphenyl |

Thiol-Ene Click Chemistry and Radical Addition Reactions

The thiol-ene reaction is a highly efficient and robust "click" reaction that involves the addition of a thiol (R-SH) across a carbon-carbon double bond. wikipedia.org This reaction can be initiated either by radicals (using photoinitiators or thermal initiators) or by base/nucleophile catalysis (Michael addition), although the radical pathway is more common for non-activated alkenes like the allyl groups in this compound. researchgate.net The reaction proceeds via an anti-Markovnikov addition, yielding a thioether. wikipedia.org Given that this compound has two alkene functionalities, it can react with dithiols to form cross-linked polymer networks. wikiwand.com This property is valuable for the development of advanced materials, coatings, and adhesives. researchgate.netrsc.org

Table 3: Thiol-Ene Reaction Parameters

| Thiol Reagent | Initiator | Product Type |

|---|---|---|

| 1-Thioglycerol | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), UV light | Dihydroxy-functionalized thioether |

| 1,6-Hexanedithiol | Azobisisobutyronitrile (AIBN), Heat | Cross-linked polythioether network |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The allyl groups of this compound can participate in various cycloaddition reactions, where a new ring is formed. wikipedia.orgslideshare.net These reactions are powerful tools for constructing complex cyclic structures.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). iitk.ac.inwikipedia.orgsigmaaldrich.com In this context, the allyl groups of this compound act as the dienophile, reacting with electron-rich or electron-poor dienes to form six-membered cyclohexene (B86901) rings appended to the biphenyl core.

The 1,3-dipolar cycloaddition is a [3+2] cycloaddition between a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.orgscribd.com The allyl groups can serve as dipolarophiles, reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones. nih.govyoutube.com This reaction is a highly efficient method for synthesizing five-membered heterocyclic rings, such as triazoles, isoxazolines, or isoxazolidines, attached to the biphenyl framework.

Table 4: Potential Cycloaddition Reactions

| Reaction Type | Reagent | Product Ring System |

|---|---|---|

| Diels-Alder | Cyclopentadiene | Bicyclo[2.2.1]heptene derivative |

| Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Substituted cyclohexene |

| 1,3-Dipolar Cycloaddition | Phenyl azide | Phenyl-substituted triazoline |

Hydrofunctionalization and Heteroatom Addition to Allyl Groups

The terminal double bonds of the allyl groups are susceptible to a variety of hydrofunctionalization and heteroatom addition reactions. These transformations introduce new functional groups by adding an H-X or X-Y moiety across the double bond.

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the alkene. Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) converts the allyl groups into primary alcohol functionalities, yielding 4,4'-bis(3-hydroxypropyl)-1,1'-biphenyl.

Acid-Catalyzed Hydration: Using a strong acid catalyst (e.g., sulfuric acid) in water leads to the Markovnikov addition of water across the double bond, resulting in the formation of secondary alcohols, specifically 4,4'-bis(2-hydroxypropyl)-1,1'-biphenyl.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) proceeds via a carbocation intermediate. In the absence of radical initiators, this typically follows Markovnikov's rule, placing the halogen atom at the more substituted carbon, to give 4,4'-bis(2-halopropyl)-1,1'-biphenyl.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond yields vicinal dihalides, such as 4,4'-bis(2,3-dibromopropyl)-1,1'-biphenyl.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion refers to the transformation of one functional group into another, a fundamental strategy in multi-step synthesis. solubilityofthings.comimperial.ac.uk The allyl groups of this compound can be converted into a range of other functionalities.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can cleave the double bond to form carboxylic acids, yielding [1,1'-biphenyl]-4,4'-diacetic acid. Milder oxidation can yield aldehydes or epoxides.

Reduction (Hydrogenation): Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) will reduce the double bonds of the allyl groups to form the saturated analogue, 4,4'-dipropyl-1,1'-biphenyl.

Isomerization: In the presence of certain transition metal catalysts, the terminal double bond of the allyl group can migrate to an internal position, forming the more thermodynamically stable propenyl isomer.

Derivatization: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the reactivity of the allyl groups can be exploited for derivatization. nih.govresearchgate.net For example, after conversion to hydroxyl groups via hydroboration-oxidation, the resulting diol can be derivatized using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and improve chromatographic performance. sigmaaldrich.com

Table 5: Summary of Functional Group Interconversions

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (strong) | 1. O₃; 2. H₂O₂ | Carboxylic Acid |

| Epoxidation | m-CPBA | Epoxide |

| Reduction | H₂, Pd/C | Alkane (Propyl group) |

Oxidation and Reduction Pathways of the Allyl Moieties

The allyl functional groups of this compound are reactive sites susceptible to a variety of oxidation and reduction transformations. These reactions typically target the carbon-carbon double bonds of the allyl groups, leading to a range of functionalized biphenyl derivatives. The reactivity is governed by the choice of reagents and reaction conditions, allowing for selective modifications of the allyl moieties.

Oxidation Pathways:

The oxidation of the allyl groups in this compound can proceed through several well-established pathways for alkenes, including epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The double bonds of the allyl groups can be converted to epoxides using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). pressbooks.publibretexts.org This reaction involves the transfer of an oxygen atom from the peroxyacid to the alkene, forming a three-membered oxirane ring. pressbooks.publibretexts.org The resulting product would be 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl. This transformation proceeds via a concerted mechanism with syn stereochemistry. pressbooks.publibretexts.org

Dihydroxylation: The allyl groups can be hydroxylated to form vicinal diols. This can be achieved through two main stereochemical pathways. Syn-dihydroxylation occurs with reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). organic-chemistry.orglibretexts.org This reaction proceeds through a cyclic intermediate to yield 4,4'-bis(2,3-dihydroxypropyl)-1,1'-biphenyl with the hydroxyl groups on the same side of the original double bond. libretexts.org Anti-dihydroxylation can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. libretexts.org

Oxidative Cleavage (Ozonolysis): A more drastic oxidation involves the cleavage of the carbon-carbon double bond by ozonolysis. masterorganicchemistry.commsu.edu Treatment of this compound with ozone (O₃) followed by a workup procedure will break the double bonds. A reductive workup, for instance with dimethyl sulfide (B99878) (CH₃)₂S or zinc, would yield 4,4'-biphenyldiacetaldehyde. masterorganicchemistry.comvedantu.com An oxidative workup, using hydrogen peroxide (H₂O₂), would further oxidize the resulting aldehydes to carboxylic acids, producing 4,4'-biphenyldiacetic acid. masterorganicchemistry.com

Reduction Pathways:

The primary reduction pathway for the allyl moieties involves the saturation of the carbon-carbon double bonds to form the corresponding propyl groups.

Catalytic Hydrogenation: The most common method for reducing the allyl groups is catalytic hydrogenation. This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. A study on a similar compound, a 5,5'-diallyl biphenyl derivative, demonstrated that catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in ethanol (B145695) under a hydrogen atmosphere effectively reduces the allyl groups to propyl groups, yielding the 5,5'-dipropyl biphenyl derivative. nih.gov This method is highly efficient for the selective reduction of the alkene functional group without affecting the aromatic biphenyl core. nih.govgoogle.com The expected product from the complete hydrogenation of this compound is 4,4'-dipropyl-1,1'-biphenyl.

The table below summarizes the key oxidation and reduction reactions of the allyl moieties in this compound.

| Transformation | Reagent(s) | Product(s) | Reaction Type |

| Epoxidation | m-CPBA | 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl | Oxidation |

| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO2. NaHSO₃(aq) | 4,4'-Bis(2,3-dihydroxypropyl)-1,1'-biphenyl | Oxidation |

| Oxidative Cleavage (Reductive Workup) | 1. O₃2. (CH₃)₂S or Zn/H₂O | 4,4'-Biphenyldiacetaldehyde | Oxidation |

| Oxidative Cleavage (Oxidative Workup) | 1. O₃2. H₂O₂ | 4,4'-Biphenyldiacetic acid | Oxidation |

| Catalytic Hydrogenation | H₂, Pd/C | 4,4'-Dipropyl-1,1'-biphenyl | Reduction |

Polymer Science and Advanced Materials Applications of 4,4 Diallyl 1,1 Biphenyl

Polymer Synthesis and Network Formation

The dual allyl functionality of 4,4'-diallyl-1,1'-biphenyl makes it an ideal building block for the synthesis of complex polymer networks. Its polymerization can be approached through various radical-based methodologies, each offering distinct advantages in controlling the final material properties.

Conventional free radical polymerization of this compound is a direct method for producing crosslinked polymer networks. However, the polymerization of allyl monomers is known to be mechanistically distinct from that of common vinyl monomers. e3s-conferences.org A primary characteristic of allyl polymerization is the propensity for degradative chain transfer to the monomer. e3s-conferences.orgtandfonline.comresearchgate.net This process involves the abstraction of a hydrogen atom from the allylic position by a propagating radical, which can lead to the formation of low-molecular-weight polymers when using mono-allyl compounds. researchgate.net

For diallyl monomers like this compound, the polymerization proceeds via a cyclolinear mechanism. researchgate.nete3s-conferences.org This involves an alternating sequence of intramolecular cyclization, forming five- or six-membered rings, and intermolecular propagation, which leads to the growth of the polymer chain. e3s-conferences.orgproquest.comresearchgate.net This specific mechanism can mitigate the effects of degradative chain transfer, enabling the formation of higher molecular weight polymers and eventually a crosslinked network. e3s-conferences.orge3s-conferences.orgresearchgate.net

The kinetics of diallyl polymerization often show a first-order dependence on initiator concentration, differing from the half-order dependence typically seen with vinyl monomers. e3s-conferences.org In copolymerization, allyl monomers generally exhibit low reactivity compared to most vinyl monomers, which must be considered when designing copolymers incorporating the this compound unit. researchgate.nettuwien.at

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers advanced control over polymer architecture, molecular weight, and dispersity. researchgate.netnih.gov Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly relevant.

RAFT polymerization is a highly versatile method that can be applied to a wide array of monomers by introducing a thiocarbonylthio chain transfer agent (CTA) into a conventional free-radical system. acs.orgspecificpolymers.com This technique has been effectively used in the crosslinking polymerization of multi-olefinic monomers to create more uniform and homogeneous polymer networks compared to those formed by conventional methods. researchgate.net The application of RAFT to this compound could potentially delay the onset of gelation and produce networks with more controlled crosslink density and improved mechanical properties.

ATRP is another powerful CRP method that utilizes a transition metal complex to reversibly activate and deactivate propagating polymer chains. nih.govrsc.org While challenges exist in the ATRP of certain functional monomers, the technique has been employed to synthesize polymers with dual functionalities suitable for creating crosslinked systems. rsc.orgnih.govresearchgate.net Applying ATRP to this compound could enable the synthesis of well-defined polymer chains with pendant allyl groups (at low conversions) or controlled network structures.

Table 1: Comparison of Polymerization Techniques for Diallyl Monomers

| Technique | Mechanism | Key Advantages for Diallyl Monomers | Potential Challenges |

|---|---|---|---|

| Free Radical Polymerization | Cyclolinear polymerization with chain transfer. researchgate.nete3s-conferences.org | Simple, cost-effective, suitable for bulk polymerization. | Poor control over network structure, broad molecular weight distribution, influence of degradative chain transfer. e3s-conferences.orgresearchgate.net |

| RAFT Polymerization | Reversible addition-fragmentation chain transfer equilibrium. acs.org | Improved control over network homogeneity, potential for synthesizing block copolymers and complex architectures. researchgate.net | Requires careful selection of RAFT agent, potential for retardation. |

| ATRP | Reversible activation/deactivation via a transition metal catalyst. nih.gov | Good control over molecular weight and dispersity, allows synthesis of functional polymers. rsc.org | Catalyst sensitivity, potential for side reactions with allyl groups, catalyst removal from the final product. researchgate.net |

The presence of two allyl groups makes this compound an effective crosslinking agent for producing thermosetting resins. nih.govdrexel.edu Upon thermal or chemical initiation, the monomer can polymerize to form a rigid, three-dimensional covalent network. researchgate.netresearchgate.net The resulting thermosets are expected to exhibit high thermal stability, excellent mechanical strength, and chemical resistance, properties conferred by the rigid biphenyl (B1667301) core and the high crosslink density.

The incorporation of biphenyl moieties into crosslinked polymer networks is known to significantly influence the final material properties. nih.gov These rigid aromatic units contribute to a high glass transition temperature (Tg) and enhanced dimensional stability. The resulting materials are suitable for applications requiring robust performance under harsh conditions, such as in high-performance composites, adhesives, and electronic materials. researchgate.netnih.gov

An interpenetrating polymer network (IPN) is a material composed of two or more independent polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.govuni-saarland.de A crosslinked network derived from this compound can serve as one component in a sequential IPN. In this process, a first network is synthesized and swollen with the monomers of the second network, which is then polymerized and crosslinked in situ.

The rigid and thermally stable network formed from this compound can be combined with a second, more flexible polymer network to create an IPN with a unique combination of properties. nih.gov This approach allows for the tailoring of mechanical properties, such as toughness and damping, by combining the attributes of both constituent networks. nih.govmdpi.com

Supramolecular Assembly and Self-Assembled Structures

Beyond the formation of covalent networks, the biphenyl moiety of this compound provides a platform for directing the formation of ordered supramolecular structures through non-covalent interactions.

The biphenyl unit is a well-known motif for engaging in π-π stacking interactions, a type of non-covalent interaction that plays a crucial role in the organization of aromatic molecules. chinesechemsoc.orgmdpi.commdpi.com In polymers containing this compound, these interactions can occur between the biphenyl cores of different polymer chains or segments.

These π-π stacking interactions can function as physical crosslinks, supplementing the covalent crosslinks formed by the polymerization of the allyl groups. nih.gov This dual crosslinking can lead to unique material properties, such as unexpected swelling behavior in solvents. For instance, aromatic solvents may disrupt the π-π stacking, leading to a higher degree of swelling than in non-aromatic solvents. nih.gov Furthermore, strong π-π interactions can induce self-assembly, leading to the formation of ordered domains within the polymer network, such as layered smectic phases or other liquid crystalline structures. nih.govchinesechemsoc.org This hierarchical ordering can significantly impact the mechanical, thermal, and optical properties of the final material. researchgate.netmdpi.com

Table 2: Influence of the Biphenyl Moiety on Polymer Properties

| Property | Influence of Biphenyl Moiety | Underlying Mechanism |

|---|---|---|

| Thermal Stability | Increases glass transition temperature (Tg) and decomposition temperature. | Inherent rigidity and aromaticity of the biphenyl core. |

| Mechanical Strength | Enhances modulus and stiffness. | Rigid structure restricts polymer chain mobility. |

| Network Properties | Can act as a physical crosslinker, affecting swelling behavior. nih.gov | Intermolecular π-π stacking interactions between biphenyl units. nih.gov |

| Supramolecular Structure | Promotes self-assembly into ordered structures (e.g., liquid crystalline phases). nih.govchinesechemsoc.org | Directional nature of π-π stacking and shape persistence. researchgate.netnih.gov |

Development of High-Performance Polymeric Materials:The allyl groups in this compound could be utilized for polymerization or as cross-linking sites, which could potentially enhance the mechanical strength and thermal stability of polymers. Furthermore, the biphenyl core is known to impart desirable optical and electronic properties in polymeric systems.arabjchem.orgAgain, the absence of specific research on polymers derived from this monomer prevents a detailed analysis of its impact on mechanical reinforcement, thermal stability, and optical and electronic properties.

The initial search strategy aimed to uncover scholarly articles, patents, and technical papers detailing the synthesis, polymerization, and performance of this compound in thermoset resins, polymer matrix composites, and various functional coatings. The objective was to gather empirical data that would allow for the creation of informative data tables illustrating the compound's impact on material properties.

However, the search results did not yield specific studies that have utilized this compound as a primary monomer, comonomer, or crosslinking agent in the development of composite materials or functional coatings. Consequently, there is no available data on the curing behavior, mechanical properties (such as tensile strength, flexural modulus, and impact resistance), or thermal characteristics (like glass transition temperature and thermal stability) of composites or coatings that incorporate this specific chemical compound.

General research on biphenyl-containing polymers suggests that the rigid biphenyl unit can enhance thermal stability and mechanical strength in the resulting materials. Similarly, diallyl functional groups are known to be reactive sites for crosslinking, which can lead to the formation of robust thermoset networks with good thermal and chemical resistance. Based on these principles, it could be hypothesized that this compound might serve as a valuable building block for high-performance polymers. However, without direct experimental evidence from the scientific literature, any discussion of its specific effects remains speculative.

The absence of detailed research findings prevents the creation of the data tables and the in-depth analysis requested in the article outline. Further research and development would be necessary to explore the potential of this compound in the field of polymer science and advanced materials and to generate the specific data required for a comprehensive technical article on its applications in composite materials and functional coatings.

Theoretical and Computational Chemistry Studies of 4,4 Diallyl 1,1 Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. ichem.mdrsc.org For 4,4'-Diallyl-1,1'-biphenyl, these calculations can predict its geometry, electronic behavior, and reactivity.

The electronic properties of biphenyl (B1667301) and its derivatives are a central focus of quantum chemical studies. ichem.md The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they determine the molecule's behavior in chemical reactions and its electronic and optical properties. arxiv.org

For this compound, the HOMO is expected to be delocalized across the π-system of the biphenyl core, which is characteristic of such aromatic compounds. researchgate.net The LUMO, conversely, would also be distributed over the biphenyl rings, and its energy level dictates the electron-accepting ability of the molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. A large energy gap suggests high stability.

Quantum chemical calculations can quantify several key electronic properties derived from HOMO and LUMO energies, as illustrated by studies on related biphenyl structures. ichem.md

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 to -2.0 |

| Energy Gap (ΔE) | |EHOMO – ELUMO| | ~4.0 to 5.0 |

| Ionization Potential (IP) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (EA) | -ELUMO | 0.9 to 2.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.2 to 4.25 |

| Hardness (η) | |EHOMO – ELUMO|/2 | 2.0 to 2.5 |

Data are representative values extrapolated from DFT studies on various biphenyl derivatives and are intended for illustrative purposes. ichem.md

The geometry of the biphenyl core is a classic subject of conformational analysis. nih.gov The two phenyl rings in biphenyl are not coplanar in the ground state due to steric hindrance between the ortho-hydrogen atoms. colostate.edunih.gov The rotation around the central C-C single bond is a key dynamic feature, defined by the dihedral angle between the planes of the two rings. colostate.edu

For unsubstituted biphenyl, both experimental and high-level theoretical calculations place the equilibrium dihedral angle at approximately 42-44°. nih.govcolostate.edu The rotation around this bond is associated with two energy barriers: a lower barrier at the 0° (planar) conformation and a slightly higher barrier at the 90° (perpendicular) conformation. nih.gov The presence of substituents at the 4 and 4' positions, such as the allyl groups in this compound, is not expected to significantly alter the fundamental torsional profile, as the steric interactions primarily involve the ortho positions. nih.gov

| Parameter | Description | Reported Value |

|---|---|---|

| Equilibrium Dihedral Angle (θ) | The angle between the two phenyl rings in the lowest energy state. | ~43° nih.gov |

| Rotational Barrier at 0° | Energy required to achieve a planar conformation. | ~2.1 kcal/mol nih.gov |

| Rotational Barrier at 90° | Energy required to achieve a perpendicular conformation. | ~2.2 kcal/mol nih.gov |

Values are based on MP2 calculations for unsubstituted biphenyl. nih.gov

Computational chemistry can predict the reactivity of this compound by identifying potential reaction pathways and calculating their activation energies. mdpi.com The molecule has two main sites of reactivity: the aromatic biphenyl core and the terminal double bonds of the allyl groups. The biphenyl core is susceptible to electrophilic aromatic substitution, while the allyl groups can undergo addition reactions.

Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants to products. mdpi.com DFT calculations can model the geometry and energy of these transition states. For instance, the activation energy for a reaction like the epoxidation of the allyl groups or nitration of the aromatic rings could be computed. This information helps in predicting the feasibility and kinetics of a given chemical transformation without performing the actual experiment. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical calculations excel at describing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the condensed phase (liquid or solid). chemrxiv.orgnih.gov MD simulations model the movements of atoms and molecules over time based on a classical force field, which defines the potential energy of the system. arxiv.orgmdpi.com

For this compound, an MD simulation would involve placing hundreds or thousands of these molecules in a simulation box and calculating their trajectories. dtic.mil Such simulations can predict macroscopic properties like density, viscosity, and diffusion coefficients. They can also provide insight into intermolecular interactions, such as π-π stacking between the biphenyl cores, and reveal tendencies for molecular aggregation or the formation of ordered structures in the liquid or solid state. chemrxiv.org The accuracy of these simulations is highly dependent on the quality of the force field used to describe the inter- and intramolecular forces. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used extensively in medicinal chemistry and materials science to correlate a molecule's structure with its biological activity or physical properties, respectively. jocpr.complos.org These models are typically built by analyzing a dataset of related compounds. nih.gov

For this compound, one could develop a QSAR (Quantitative SAR) model by synthesizing a series of derivatives with varied substituents and measuring their biological activity against a specific target. nih.govbirmingham.ac.uk Computational descriptors representing steric, electronic, and hydrophobic properties would then be used to build a mathematical model that predicts the activity of new, unsynthesized compounds. jocpr.comresearchgate.net Similarly, a QSPR model could predict physical properties like boiling point or solubility for a series of related biphenyls. plos.org

| Compound | Modification | Descriptor (e.g., LogP) | Measured Activity (e.g., IC50 in µM) |

|---|---|---|---|

| This compound | Parent | 5.5 | 10.2 |

| Derivative 1 | Add -OH at 2-position | 5.3 | 8.5 |

| Derivative 2 | Add -Cl at 2-position | 6.1 | 5.1 |

| Derivative 3 | Replace allyl with propyl | 5.6 | 15.8 |

In Silico Screening and Ligand Design for Specific Receptors

In silico (computer-based) techniques are vital for modern drug discovery and materials design. preprints.org this compound can serve as a molecular scaffold—a core structure upon which new ligands are designed. dundee.ac.ukmdpi.com

The process often starts with a biological target, such as a protein receptor implicated in a disease. nih.gov Structure-based virtual screening involves docking a large library of compounds into the binding site of the receptor to predict their binding affinity and orientation. mdpi.complos.org The structure of this compound could be used as a query to search for similar compounds or as a starting point for rational ligand design, where modifications are made to improve its fit and interaction with the target receptor. cardiff.ac.uknih.gov Promising candidates identified through docking are often further evaluated using MD simulations to assess the stability of the ligand-receptor complex over time. nih.govplos.org

Force Field Development for Molecular Modeling

The accuracy of molecular modeling and molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a molecular system. researchgate.net For novel or specialized molecules like this compound, specific force field parameters may not be available in standard databases such as AMBER, CHARMM, or OPLS. nih.govresearchgate.net In such cases, a bespoke parameterization process is required, typically by fitting to high-level quantum mechanical (QM) data. nih.govethz.ch

The development of a force field for this compound would focus on meticulously parameterizing the bonded and non-bonded terms to accurately reproduce the molecule's structure, conformational energetics, and intermolecular interactions. The process involves leveraging existing general force fields, like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF), as a starting point and then refining critical parameters, particularly for dihedral angles that govern the molecule's three-dimensional shape. researchgate.netnih.gov

Key Parameterization Targets

The conformational flexibility of this compound is dominated by rotations around several key single bonds. The accurate representation of the energy barriers associated with these rotations is crucial for any meaningful molecular simulation. The primary dihedral angles requiring careful parameterization are outlined in Table 1.

Table 1: Key Dihedral Angles in this compound for Parameterization

| Dihedral Angle | Atoms Involved (Exemplary Numbering) | Description |

| Biphenyl Torsion | C3-C4-C4'-C3' | Defines the twist angle between the two phenyl rings. This is a critical parameter for all biphenyl derivatives. mdpi.com |

| Allyl-Ring Torsion | C5-C4-C7-C8 | Governs the orientation of the allyl group relative to the plane of the phenyl ring. |

| Allyl Internal Torsion | C4-C7-C8-C9 | Determines the conformation of the allyl substituent itself. |

Parameterization of Torsional Potentials

The most critical aspect of parameterizing a molecule like this compound is the accurate description of its torsional potentials. Standard parameters in general force fields are often insufficient for describing the subtle electronic effects in conjugated systems like biphenyl, which can lead to incorrect predictions of the equilibrium twist angle and the rotational energy barrier. nih.govmdpi.com

The standard procedure involves the following steps:

Quantum Mechanical Scans: The potential energy surface (PES) is scanned for each key dihedral angle (as listed in Table 1) using a reliable QM method, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). mdpi.comaip.org This is done by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values (e.g., every 10-15 degrees from 0° to 180°).

Parameter Fitting: The resulting QM energy profile is then used as a target to which the analytical form of the force field's dihedral term is fitted. nih.gov This is typically a Fourier series, where the force constant (Vn), periodicity (n), and phase angle (γ) are optimized to reproduce the QM data.

The functional form for a dihedral potential is often expressed as:

Etorsion = Σn Vn[1 + cos(nφ - γ)]

Where Vn is the half-amplitude of the potential, n is the periodicity, φ is the dihedral angle, and γ is the phase offset. An example of fitted parameters for a biphenyl torsional potential is shown in Table 2.

Table 2: Illustrative Fourier Series Parameters for the Biphenyl Torsional Potential

This table presents a hypothetical but representative set of parameters that would be obtained by fitting to a QM potential energy scan for the central biphenyl torsion.

| Term (n) | Force Constant (Vn) (kcal/mol) | Periodicity (n) | Phase Angle (γ) (degrees) |

| 1 | 1.50 | 1 | 180 |

| 2 | 2.25 | 2 | 180 |

| 4 | -0.35 | 4 | 0 |

Derivation of Electrostatic and van der Waals Parameters

Beyond torsional potentials, non-bonded parameters must also be assigned.

Partial Atomic Charges: Electrostatic interactions are handled by assigning partial atomic charges to each atom. These are not fixed integer values but are derived to reproduce the molecule's quantum mechanical electrostatic potential (ESP). nih.gov Common methods include RESP (Restrained Electrostatic Potential) or AM1-BCC. nih.gov The conformation of the molecule, particularly the biphenyl twist angle, can influence the charge distribution, a factor that must be considered during parameterization. mdpi.com

Lennard-Jones Parameters: Van der Waals interactions are typically described by a Lennard-Jones potential. The parameters for this term (well depth, ε, and collision diameter, σ) are generally taken directly from the atom types defined in the chosen base force field (e.g., GAFF). These have been broadly optimized to reproduce experimental properties of small molecules, such as density and heat of vaporization. nih.gov

Once a complete set of parameters is assembled, the force field's validity is tested by performing MD simulations and comparing computed properties, such as conformational distributions or bulk density, against QM calculations or experimental data where available.

Emerging Applications and Functionalization of 4,4 Diallyl 1,1 Biphenyl Derivatives

Biological and Biomedical Research Applications

Derivatives of 4,4'-diallyl-1,1'-biphenyl, particularly analogues of the natural products honokiol (B1673403) and magnolol (B1675913), are extensively studied for their therapeutic potential. nih.govmdpi.com These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-proliferative, and antioxidant properties. ingentaconnect.commdpi.com The structural modification of their biphenyl (B1667301) core and hydroxyl groups is a key strategy in developing new therapeutic agents. plos.orgnih.gov

Design and Synthesis of Bioactive Analogues

The design and synthesis of analogues based on the this compound structure are driven by the need for compounds with improved potency and better pharmacological profiles, such as increased water solubility. nih.govplos.org A common strategy involves the transformation of the hydroxyl groups on the biphenyl core into esters, such as acetates and butyrates, using a pro-drug approach. plos.orgnih.gov This modification aims to enhance the bioactivity of the parent compounds. nih.gov For instance, researchers have synthesized a series of ester derivatives of honokiol and magnolol to improve their efficacy against hepatocellular carcinoma cells. plos.orgnih.gov

Structural modifications are not limited to esterification. Other synthetic approaches involve creating variations in the biphenyl pharmacophore to explore structure-activity relationships. nih.govplos.org These efforts have led to the preparation of numerous analogues with potent pharmacological activities. nih.gov The synthesis of these hydroxylated biphenyls, which mimic the natural compounds, is a significant area of research for new therapeutic agents. plos.org

Table 1: Examples of Synthesized Bioactive Analogues of Honokiol This table is interactive and can be sorted by clicking on the column headers.

| Compound | Parent Molecule | Modification | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| Butyrate (B1204436) Ester Derivative | Honokiol | Esterification of a hydroxyl group with a butyrate group | To improve bioactivity and potency against tumor cells. nih.gov | nih.gov |

| Acetate (B1210297) Ester Derivative | Honokiol | Esterification of a hydroxyl group with an acetate group | To create a more water-soluble pro-drug. plos.org | plos.org |

| Honokiol Glycine (B1666218) | Honokiol | Addition of a glycine moiety | To improve water solubility and antibacterial activity. mdpi.com | mdpi.com |

| 4-O-methylhonokiol | Honokiol | Methylation of a hydroxyl group | Investigated for binding to cannabinoid receptors. researchgate.net | researchgate.net |

Investigation of Anti-inflammatory and Anti-proliferative Activities

Derivatives of this compound have demonstrated significant anti-inflammatory and anti-proliferative activities in numerous preclinical studies. ingentaconnect.commdpi.com The parent compounds, honokiol and magnolol, are known to possess anti-inflammatory, anti-oxidative, and anti-tumor properties. plos.orgmdpi.com Synthetic analogues are often designed to amplify these effects. nih.gov

The anti-proliferative activity of these compounds has been evaluated against various cancer cell lines. For example, specific butyrate ester derivatives of honokiol were found to be more potent than the parent compound against tumoral hepatocytes, showing activity at concentrations as low as 1 µM. plos.orgnih.gov The synergistic combination of magnolol and honokiol has also been shown to effectively inhibit the proliferation of human glioblastoma cells by inducing cell cycle arrest and apoptosis. nih.gov These compounds have been observed to down-regulate cyclins and cyclin-dependent kinases, which are crucial for cell proliferation. nih.gov

In addition to their anti-cancer effects, these biphenyl compounds exhibit anti-inflammatory properties. nih.govnih.gov They can suppress the production of pro-inflammatory cytokines and mediators. nih.govmdpi.com Honokiol, for instance, reduces inflammatory cytokines and stimulates the anti-inflammatory cytokine IL-10. mdpi.com The diallyl functional groups present in the core structure are also found in other bioactive compounds like diallyl disulfide and diallyl trisulfide, which are known for their anti-inflammatory and cancer-preventive properties. nih.govnih.gov

Table 2: Selected Research Findings on Biological Activities This table is interactive and can be sorted by clicking on the column headers.

| Compound/Derivative | Activity Type | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Honokiol Butyrate Ester | Anti-proliferative | Hepatocarcinoma cells | More potent than parental honokiol at 1 µM concentration. nih.gov | nih.gov |

| Honokiol & Magnolol (Combination) | Anti-proliferative, Pro-apoptotic | U87MG and LN229 human glioma cells | Synergistically inhibited cell proliferation and induced autophagy and apoptosis. nih.gov | nih.gov |

| Honokiol | Anti-inflammatory | In vitro models | Reduces inflammatory cytokines and stimulates anti-inflammatory IL-10. mdpi.com | mdpi.com |

| Magnolol | Anti-proliferative | Human malignant melanoma cells | Induced apoptosis via activation of mitochondrial and death receptor pathways. mdpi.com | mdpi.com |

| Diallyl disulfide (DADS) | Anti-inflammatory | Rat emphysema model | Suppressed pro-inflammatory cytokine production via the NF-κB pathway. nih.gov | nih.gov |

Role in Targeted Therapies and Drug Discovery

The multifaceted mechanism of action of this compound derivatives makes them attractive candidates for targeted therapies and drug discovery. nih.gov These compounds and their analogues target multiple cell signaling pathways that are critical for cancer initiation and progression. nih.gov Key pathways affected include NF-κB, STAT3, EGFR, and mTOR. nih.gov By targeting these nodes, honokiol and its analogues can inhibit proliferation, suppress angiogenesis, induce apoptosis, and counter metastasis. plos.orgnih.gov

The ability of these small molecules to modulate specific biological targets is a cornerstone of their potential in drug discovery. For example, some biphenyl derivatives have been developed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy. nih.govmdpi.com These molecules can induce the dimerization of PD-L1, effectively blocking its interaction with PD-1 and potentially offering an alternative to antibody-based therapies. nih.govnih.gov The development of analogues with improved pharmacokinetics and pharmacodynamics is a crucial step toward clinical application. mdpi.com The biphenyl scaffold is considered a "privileged" structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents. nih.gov

Catalysis and Catalytic Supports

The rigid, atropisomeric nature of the 1,1'-biphenyl scaffold makes it an excellent platform for the development of ligands and supports in catalysis. nih.gov The ability to introduce functional groups at specific positions allows for the fine-tuning of steric and electronic properties, which is crucial for controlling the activity and selectivity of catalytic processes. nih.govresearchgate.net

Development of Ligands for Homogeneous Catalysis

Biphenyl-based structures are fundamental to many privileged ligands used in homogeneous catalysis, particularly in asymmetric synthesis. nih.gov The 2,2'-biphenol (B158249) motif is a common starting point for creating chiral ligands that can coordinate with transition metals. researchgate.net By attaching phosphine (B1218219) groups, such as in BINAP and MeO-BIPHEP, or imine groups, these biphenyl ligands can form stable complexes with metals like ruthenium, palladium, and cobalt. nih.govrsc.org

The design of these ligands often focuses on controlling the dihedral angle of the biaryl backbone, which influences the chiral environment around the metal center and, consequently, the enantioselectivity of the reaction. nih.govresearchgate.net Researchers have developed bifunctional biphenyl-2-ylphosphine ligands specifically tailored for gold(I) catalysis, where a basic group on the ligand cooperates with the metal center to facilitate reactions. researchgate.netnsf.gov Similarly, amine bisphenol (ABP) pro-ligands incorporating chiral amino acids have been synthesized and complexed with palladium to catalyze C-C coupling reactions. rsc.org The stereoelectronic features of these biphenyl-derived ligands are critical in determining the outcome and efficiency of the catalytic transformation. nih.gov

Immobilization in Heterogeneous Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. google.com To overcome this, ligands based on the this compound scaffold can be immobilized onto solid supports, creating heterogeneous catalysts. collectionscanada.gc.ca This approach combines the advantages of homogeneous catalysis (well-defined active sites) with the practical benefits of heterogeneous systems (easy recovery and recycling). google.com

Acidic ion-exchange resins, for example, are widely used as heterogeneous acid catalysts in the industrial production of compounds like bisphenol-A. google.comcollectionscanada.gc.ca The underlying polymer structure can be functionalized with active groups, similar to how a biphenyl ligand is functionalized. The development of catalysts on solid supports, such as manganese dioxide on biochar, has been explored for environmental applications like the degradation of bisphenol A. nih.gov The principle of immobilizing a well-defined catalytic species onto a support is a key strategy for creating robust and reusable catalytic systems. collectionscanada.gc.canih.gov

Sensing and Detection Technologies (e.g., chemosensors, probes)

Derivatives of this compound are being explored for their potential in creating sophisticated chemosensors and probes. The core strategy involves the functionalization of the allyl groups to introduce specific recognition sites and signaling units. The biphenyl scaffold provides a robust and well-defined framework, while the functionalized appendages are responsible for selective analyte binding and the generation of a measurable signal.

A common and effective method for functionalizing the allyl groups is the thiol-ene "click" reaction. This reaction is highly efficient, proceeds under mild conditions, and exhibits a high tolerance for various functional groups, making it an ideal tool for the synthesis of complex molecular sensors. unito.itresearchgate.netillinois.edu By reacting this compound with thiols bearing specific functionalities, a wide array of chemosensors can be designed.

For instance, the introduction of moieties capable of binding to specific metal ions can lead to the development of selective metal ion sensors. The biphenyl core can act as a fluorophore, and the binding of a metal ion to the attached receptor can modulate its fluorescence properties through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). This change in fluorescence intensity or wavelength can be correlated to the concentration of the target analyte. Biphenyl-containing Schiff base derivatives have demonstrated success as "turn-on" fluorescent chemosensors for ions like Al³⁺ and Zn²⁺. rsc.org

The following table summarizes the potential characteristics of chemosensors derived from this compound.

| Analyte | Sensing Mechanism | Potential Signal Output | Key Functionalization |

| Metal Ions (e.g., Zn²⁺, Al³⁺) | Chelation-induced fluorescence enhancement | "Turn-on" fluorescence | Thiol-ene reaction with ion-specific ligands |

| Anions (e.g., CN⁻, F⁻) | Hydrogen bonding or chemical reaction | Colorimetric or fluorometric change | Attachment of anion-binding moieties |

| Small Molecules (e.g., explosives) | Host-guest interactions | Fluorescence quenching | Incorporation into porous polymer networks |

Optoelectronic and Electronic Materials Development

The rigid and conjugated nature of the biphenyl unit makes it a valuable component in the design of materials for optoelectronic and electronic applications. The diallyl functionality of this compound allows for its incorporation into polymeric systems, which can enhance processability and film-forming properties, crucial for device fabrication.

Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. The rod-like structure of the biphenyl moiety is a classic example of a mesogen, a fundamental unit of a liquid crystal. By polymerizing or cross-linking this compound, it is possible to create side-chain or main-chain LCPs. rsc.org

In side-chain LCPs, the biphenyl mesogens are attached as pendant groups to a flexible polymer backbone. The diallyl groups can be polymerized, for instance, through free-radical polymerization, to form the main chain. The resulting polymer would have biphenyl units regularly spaced along the chain, which can self-organize into liquid crystalline phases. The type of mesophase (e.g., nematic, smectic) and the transition temperatures can be tuned by modifying the length and nature of the spacer connecting the biphenyl unit to the polymer backbone.

Alternatively, the diallyl groups can be used as cross-linking sites. youtube.com By mixing this compound with a polymer matrix and inducing cross-linking, a polymer network with embedded biphenyl units can be formed. This approach can be used to stabilize liquid crystalline phases or to create anisotropic polymer networks with unique optical and mechanical properties.

The table below outlines the potential properties of liquid crystalline polymers derived from this compound.

| Polymer Architecture | Potential Mesophase | Key Properties | Potential Applications |

| Side-Chain LCP | Nematic, Smectic | Anisotropic optical properties, thermal stability | Optical films, displays |

| Cross-linked Network | Stabilized Nematic or Smectic | Enhanced mechanical strength, solvent resistance | Actuators, sensors |

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of organic electronics, biphenyl derivatives are frequently used as building blocks for hole-transporting materials, electron-transporting materials, and emissive layers in OLEDs. rsc.orgmdpi.com The functionalization of this compound can lead to the synthesis of novel materials for these applications.

The allyl groups can be functionalized to attach charge-transporting moieties, such as triarylamines (for hole transport) or electron-deficient aromatic units (for electron transport). researchgate.net This modular approach allows for the fine-tuning of the electronic properties of the resulting material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge injection and transport in an OLED device.

Furthermore, the diallyl functionality enables the creation of cross-linkable charge-transporting or emissive layers. ohiolink.edu Solution-processed OLEDs often suffer from the dissolution of underlying layers during the deposition of subsequent layers. By using a cross-linkable material based on this compound, the deposited layer can be rendered insoluble through thermal or photochemical cross-linking, thus enabling the fabrication of multilayer devices from solution. ohiolink.edu This approach could significantly reduce the manufacturing cost of large-area OLED displays and lighting panels.

In the context of OPVs, biphenyl-containing polymers can be utilized as either the donor or acceptor material in the active layer of a bulk heterojunction solar cell. The ability to tune the electronic properties and morphology through functionalization of the diallyl groups is critical for achieving efficient charge separation and transport.

The following table summarizes the potential roles and advantages of this compound derivatives in OLEDs and OPVs.

| Device | Role of Derivative | Key Functionalization Strategy | Potential Advantages |

| OLED | Hole-Transporting Layer (HTL) | Attachment of triarylamine units | High hole mobility, good thermal stability |

| OLED | Emissive Layer (EML) | Incorporation of fluorescent or phosphorescent moieties | Tunable emission color, high efficiency |

| OLED | Cross-linkable Layer | Polymerization or cross-linking of allyl groups | Enables solution processing of multilayer devices |

| OPV | Donor or Acceptor Material | Copolymerization with other conjugated monomers | Optimized energy levels for efficient charge separation |

Advanced Analytical Methodologies in 4,4 Diallyl 1,1 Biphenyl Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 4,4'-Diallyl-1,1'-biphenyl, providing detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) core and the protons of the allyl groups. The aromatic protons typically appear as doublets in the downfield region (around 7.0-7.5 ppm), reflecting their coupling with adjacent protons on the phenyl rings. The allyl group protons would present a more complex pattern, including signals for the vinyl protons (typically 5.0-6.2 ppm) and the methylene (B1212753) protons adjacent to the aromatic ring (around 3.4-3.6 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show characteristic signals for the biphenyl carbons and the allyl group carbons. The aromatic region would display signals for the quaternary carbons and the protonated carbons of the biphenyl rings. The allyl group would be identified by signals corresponding to the sp² hybridized vinyl carbons and the sp³ hybridized methylene carbon.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are employed to establish connectivity within the molecule.

COSY spectra would reveal proton-proton coupling networks, for instance, confirming the connectivity between the different protons within the allyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, definitively assigning the ¹H signals to their corresponding ¹³C signals.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the allyl groups and the biphenyl core. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Biphenyl C-H | 7.2 - 7.5 | 127 - 130 |

| Biphenyl C-C | - | 138 - 141 |

| Allyl -CH₂- | 3.4 - 3.6 | 39 - 41 |

| Allyl -CH= | 5.9 - 6.1 | 137 - 139 |

| Allyl =CH₂ | 5.0 - 5.2 | 115 - 117 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show absorption bands corresponding to the various stretching and bending vibrations within the molecule. Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching (from the allyl group's CH₂): Found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected around 1600 cm⁻¹ and 1480 cm⁻¹, while the allyl C=C stretch would appear around 1640 cm⁻¹.

C-H bending: Out-of-plane bending for the para-substituted rings gives a strong band in the 800-840 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. For this compound, the symmetric vibrations of the biphenyl rings and the C=C bonds of the allyl groups would give rise to strong Raman signals. The biphenyl ring breathing mode is a particularly characteristic and often intense band in the Raman spectrum. researchgate.netrsc.org

Table 2: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H | Stretching | > 3000 | Weak |

| Allyl C-H | Stretching | < 3000 | Medium |

| Allyl C=C | Stretching | ~1640 | Strong |

| Aromatic C=C | Ring Stretching | ~1600, ~1480 | Strong |

| Aromatic C-H | Out-of-plane Bending | 800 - 840 | Weak |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through analysis of its fragmentation patterns. mdpi.com The molecular formula of the compound is C₁₈H₁₈, corresponding to a molecular weight of 234.34 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 234. The fragmentation pattern is expected to be influenced by the stability of the biphenyl system and the presence of the allyl groups. Common fragmentation pathways would likely involve the cleavage of the C-C bond between the biphenyl ring and the allyl group, leading to the loss of an allyl radical (C₃H₅•, mass of 41), resulting in a significant peak at m/z 193. Further fragmentation of the biphenyl core could also occur.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

| 234 | [C₁₈H₁₈]⁺ | Molecular Ion (M⁺) |

| 193 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 152 | [C₁₂H₈]⁺ | Biphenyl radical cation after loss of both allyl groups |

Note: These are predicted fragments based on common fragmentation patterns.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The biphenyl core of this compound is the primary chromophore. The UV-Vis spectrum is expected to show a strong absorption band (π → π* transition) characteristic of the conjugated biphenyl system. For biphenyl itself, this absorption maximum (λ_max) is typically around 250 nm. The presence of the allyl substituents, which are not in direct conjugation with the biphenyl π-system, is expected to have only a minor effect (a slight bathochromic or red shift) on the position of the absorption maximum. rsc.orgscience-softcon.de

Chromatographic Separation and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given its expected volatility, this compound is well-suited for analysis by Gas Chromatography. A non-polar capillary column (e.g., with a dimethylpolysiloxane stationary phase) would be appropriate for its separation. The purity of the compound can be determined by the relative area of its peak in the chromatogram, often using a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification. researchgate.netafmps.be

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound. Reversed-phase HPLC, using a non-polar stationary phase like C18 or a Biphenyl phase, would be the method of choice. chromatographyonline.comrestek.com Biphenyl columns, in particular, can offer enhanced selectivity for aromatic compounds through π-π interactions. chromatographyonline.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used for elution. Detection is typically achieved using a UV detector set at the λ_max of the compound. chromatographyonline.com

X-ray Diffraction Techniques for Structural Elucidation (e.g., SC-XRD, Powder XRD)

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state.

Single-Crystal X-ray Diffraction (SC-XRD): If a suitable single crystal of this compound can be grown, SC-XRD analysis can provide an unambiguous determination of its molecular structure. mdpi.com This technique yields precise bond lengths, bond angles, and the torsion angle between the two phenyl rings of the biphenyl core. It also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions.

Powder X-ray Diffraction (PXRD): In cases where single crystals are not obtainable, Powder X-ray Diffraction can be used to analyze a microcrystalline sample. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase of the compound. While generally not used for solving a completely unknown structure, PXRD is invaluable for identifying known crystalline phases, assessing sample purity, and studying polymorphism. rsc.orgmpg.de

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are fundamental in determining the thermal stability and phase behavior of materials. While specific studies detailing the thermal analysis of this compound are not extensively available, the application of these techniques to related biphenyl compounds provides a framework for understanding its expected thermal properties.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions. For instance, in the study of various 4,4'-dialkylbiphenyl compounds, DSC measurements at 1 atmosphere were used to determine the enthalpy changes associated with phase transitions to the isotropic phase. researchgate.net Research on polyesters derived from 4,4′-biphenol has utilized DSC to determine glass transition temperatures, which were found to be in the range of 131–164°C and 193-226°C for different polymer systems. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is critical for assessing the thermal stability and decomposition profile of a compound. For example, studies on polyamides derived from a biphenyl structure showed decomposition temperatures ranging from 330-442°C. researchgate.net In another study, polyamides exhibited a 10% weight loss at temperatures between 620 to 710°C in a nitrogen atmosphere and 497 to 597°C in an air atmosphere, indicating high thermal stability. semanticscholar.org For novel poly(aryl ether ketones) containing biphenyl moieties, the 5% thermal decomposition temperature (Td5%) was observed in the range of 406–434°C. mdpi.com These examples highlight how TGA is employed to quantify the thermal robustness of biphenyl-based materials.

Table 1: Illustrative Thermal Properties of Biphenyl-Related Polymers Determined by DSC and TGA Specific data for this compound is not available. The following table presents findings for related biphenyl-containing polymers to illustrate the application of these techniques.

| Polymer System | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Polyamides from 4,4ʹ-bis(4-carboxymethylene) biphenyl | TGA | 10% weight loss temperature: 620–710°C (N₂) / 497–597°C (Air) | semanticscholar.org |

| Polyesters of 4,4′-biphenol | DSC | Glass transition temperature (Tg): 131–164°C | researchgate.net |

| Poly(ester-imide)s from aromatic bisphenol | TGA | Decomposition temperature: 330-442°C | researchgate.net |

| Poly(aryl ether ketones) | TGA | 5% thermal decomposition temperature (Td5%): 406–434°C | mdpi.com |

Surface and Morphological Characterization (e.g., Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM))

The surface and morphological characteristics of this compound, particularly in its polymerized or thin-film forms, are critical for applications in electronics and materials science. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools for such characterizations.

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale by scanning a sharp tip over the sample surface. This technique is invaluable for determining surface roughness, grain size, and other morphological features.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. SEM provides information on surface topography, composition, and morphology with high resolution.

While direct AFM or SEM studies on this compound were not identified in the search results, the utility of these techniques is well-established in the broader field of materials science for compounds with similar potential applications. For instance, in the development of organic electronic devices, where biphenyl derivatives are often used, AFM and SEM are routinely employed to characterize the morphology of thin films, which significantly influences device performance.

Table 2: Overview of Surface and Morphological Characterization Techniques Specific research findings for this compound are not available. This table outlines the typical information obtained from these techniques.

| Technique | Principle of Operation | Information Obtained | Relevance to Biphenyl Research |

|---|---|---|---|

| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the sample surface, and deflections are monitored by a laser. | 3D topography, surface roughness, phase imaging, grain size analysis. | Characterizing the nanoscale surface features of thin films or crystalline structures. |

| Scanning Electron Microscopy (SEM) | A focused electron beam scans the surface, and secondary or backscattered electrons are detected. | High-resolution images of surface topography, morphology, and elemental composition (with EDS). | Visualizing the microstructure, particle size, and surface defects of materials derived from the compound. |

Challenges and Future Directions in 4,4 Diallyl 1,1 Biphenyl Research

Development of Highly Efficient and Selective Synthetic Pathways

A primary challenge in the widespread utilization of 4,4'-Diallyl-1,1'-biphenyl lies in the development of synthetic routes that are not only high-yielding but also highly selective. Traditional methods for the allylation of biphenyl (B1667301) can lead to a mixture of products, including mono-allylated and poly-allylated species, as well as isomers with allyl groups at different positions on the aromatic rings. The separation of the desired 4,4'-isomer from this mixture can be a complex and costly process, hindering its large-scale production.

Future research should focus on catalytic systems that offer enhanced regioselectivity for the allylation of the 4 and 4' positions of the biphenyl core. This could involve the use of shape-selective catalysts, such as zeolites, or directing groups that favor substitution at the para-positions. Furthermore, exploring greener synthetic methodologies, such as those utilizing microwave-assisted synthesis or benign solvent systems, will be crucial for developing more sustainable and economically viable production processes.

Key Research Objectives for Synthetic Pathways:

| Research Objective | Potential Approach | Desired Outcome |

| Enhanced Regioselectivity | Use of shape-selective catalysts (e.g., zeolites), employment of directing groups. | High-purity this compound, minimizing the need for extensive purification. |

| Improved Reaction Efficiency | Optimization of reaction conditions (temperature, pressure, catalyst loading), exploration of flow chemistry. | Increased product yields and reduced reaction times. |

| Green and Sustainable Synthesis | Utilization of bio-based starting materials, employment of non-toxic solvents and catalysts, microwave-assisted synthesis. | Environmentally friendly and cost-effective production methods. |

Exploration of Novel Polymer Architectures and Properties

The polymerization of diallyl monomers, including this compound, presents a unique set of challenges and opportunities. A significant hurdle in the free-radical polymerization of allyl compounds is degradative chain transfer to the monomer, which often results in the formation of low molecular weight polymers. researchgate.net This phenomenon can limit the mechanical and thermal properties of the resulting materials.

A key area for future exploration is the investigation of cyclopolymerization of this compound. This technique can mitigate the issue of degradative chain transfer and lead to the formation of polymers with cyclic repeating units in the backbone, potentially enhancing thermal stability and mechanical strength. researchgate.net The rigid biphenyl unit combined with the cyclized allyl groups could result in polymers with high glass transition temperatures and excellent dimensional stability.

Furthermore, the development of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for allyl monomers is a promising avenue. scispace.comnih.gov Achieving control over molecular weight and architecture (e.g., block copolymers, star polymers) would significantly expand the range of properties and applications for polymers derived from this compound.

Integration into Multifunctional and Responsive Materials

The unique chemical structure of this compound, with its reactive double bonds and aromatic core, makes it an excellent candidate for the development of multifunctional and responsive materials. The allyl groups can serve as sites for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties.

Future research should explore the incorporation of this compound into smart materials that can respond to external stimuli such as light, heat, or pH. mdpi.comrsc.org For example, the biphenyl unit is known to exhibit liquid crystalline behavior in some derivatives, and this could be exploited to create polymers with tunable optical properties. The crosslinked networks formed from the polymerization of this monomer could also be designed to exhibit shape-memory effects.

The development of composites and nanocomposites based on a this compound matrix is another promising direction. The rigid biphenyl core can contribute to high modulus and strength, while the allyl groups can ensure strong interfacial adhesion with reinforcing fillers.

Potential Applications in Functional Materials:

| Material Type | Key Feature | Potential Application |

| Responsive Polymers | Stimuli-responsive crosslinked networks. | Sensors, actuators, drug delivery systems. mdpi.com |

| High-Performance Composites | Rigid polymer matrix with good filler adhesion. | Aerospace components, automotive parts, electronic substrates. |

| Functional Coatings | Crosslinkable resin with tunable surface properties. | Protective coatings, anti-fouling surfaces, optical films. |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the polymerization mechanism of this compound is crucial for controlling the structure and properties of the resulting polymers. Advanced spectroscopic techniques, such as in-situ FT-IR and NMR spectroscopy, can provide real-time monitoring of the polymerization process, offering insights into the kinetics and the formation of different structural units, including cyclic structures and crosslinks.

Computational modeling, particularly Density Functional Theory (DFT), can be a powerful tool to elucidate the reaction pathways and transition states involved in the polymerization. nih.govdntb.gov.ua DFT studies can help in understanding the factors that govern the competition between intermolecular and intramolecular propagation (cyclization), as well as the propensity for chain transfer reactions. This knowledge can guide the rational design of initiator systems and reaction conditions to favor the desired polymer architecture.

Translation of Fundamental Research Findings into Applied Technologies

A significant challenge in the field of novel monomers is the translation of promising laboratory-scale research into commercially viable technologies. For this compound, this will require a concerted effort to address not only the scientific challenges but also the practical aspects of production and processing.

Future work should focus on developing scalable and cost-effective manufacturing processes for both the monomer and the resulting polymers. This includes optimizing reaction conditions for large-scale reactors and developing efficient purification methods. Furthermore, detailed characterization of the material properties of polymers derived from this compound, including their mechanical, thermal, and electrical properties, is essential for identifying suitable applications in areas such as electronics, aerospace, and automotive industries. mdpi.com

Sustainable and Eco-friendly Approaches in Synthesis and Application